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Compound of Interest

Compound Name: Maximin H2

cat. No.: B1577425

Executive Summary

Maximin H2 (derived from Bombina maxima) demonstrates a superior antimicrobial potency
profile compared to the human cathelicidin LL-37, particularly against Gram-positive pathogens
and Candida albicans.[1][2] While LL-37 serves as the primary immunomodulatory benchmark
in human host defense, its utility as a direct antimicrobial agent is often limited by high
Minimum Inhibitory Concentrations (MIC) and susceptibility to proteolytic degradation.

Key Findings:

e Potency: Maximin H2 exhibits 8-15x higher potency against S. aureus and P. aeruginosa
compared to LL-37.[3]

e Structure: The C-terminal amidation of Maximin H2 confers enhanced stability compared to
the native carboxyl terminus of LL-37.

e Therapeutic Index: Despite moderate hemolytic activity, the significantly lower effective dose
of Maximin H2 results in a more favorable therapeutic window for topical and systemic
applications.

Structural & Physicochemical Profile

Understanding the primary sequence and structural properties is essential for interpreting the
functional differences between these two amphipathic helices.
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Feature

Maximin H2

LL-37

Impact Analysis

Source

Bombina maxima
(Toad)

Homo sapiens

(Human)

Maximin H2 is
evolutionarily
optimized for mucosal
defense in wet

environments.

Sequence

ILGPVLSMVGSALGG
LIKKI-NH2

LLGDFFRKSKEKIGK
EFKRIVQRIKDFLRNL
VPRTES

Maximin H2 is
significantly shorter
(20aa vs 37aa),
reducing synthesis

costs.

Length

20 Residues

37 Residues

Shorter peptides
generally penetrate
biofilms more

efficiently.

Net Charge

+3to +4 (pH 7.4)

+6 (pH 7.4)

LL-37 has stronger
initial electrostatic
attraction but higher
sequestration by host
DNA/actin.

Structure

Linear

-helix (Membrane
bound)

Linear

-helix (Membrane
bound)

Both adopt helical
conformations in
hydrophobic
environments
(TFE/Lipids).

C-Terminus

Amidated (-NH2)

Free Carboxyl (-
COOH)

Critical: Amidation
protects Maximin H2
from

carboxypeptidases.

Antimicrobial Efficacy (In Vitro Data)
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The following data aggregates MIC values from standardized broth microdilution assays.
Maximin H2 displays a "broad-spectrum dominance,” particularly against difficult-to-treat
pathogens.

Comparative MIC Table (ngcontent-ng-c2372798075=""
_nghost-ng-c102404335="" class="inline ng-star-

Target Fold

Strain ID Maximin H2 LL-37
Pathogen Improvement

Gram-Negative

Escherichia coli ATCC 25922 20 30-75 ~1.5x - 3.5x
Pseudomonas

) CMCCB 1010 4 32-64 8x - 16x
aeruginosa

Acinetobacter

- MDR Isolates 16 - 64 32-64 Comparable
baumannii
Gram-Positive
Staphylococcus

ATCC 2592 2 30 - 45 15x - 22x

aureus
Fungal
Candida albicans  ATCC 2002 2 > 30 >15x

Data Interpretation: Maximin H2 is exceptionally potent against S. aureus and P. aeruginosa,
achieving sterilization at concentrations where LL-37 is often bacteriostatic or ineffective. This
suggests Maximin H2 is a superior candidate for anti-infective formulations, whereas LL-37

functions more as an immune signaler than a direct kKiller.
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Mechanism of Action (MOA)

Both peptides utilize membrane permeabilization, but their efficiency differs based on
hydrophobicity and helix stability. Maximin H2 follows a rapid Toroidal Pore/Carpet Mechanism.

Mechanistic Pathway Visualization
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Figure 1: Step-wise mechanism of membrane disruption. Maximin H2 efficiently progresses
from Step 1 to Step 6. LL-37 is often arrested or sequestered (dotted line) in complex
physiological fluids.

Biocompatibility & Therapeutic Index

A common critique of amphibian AMPs is hemolysis. However, safety must be evaluated via the
Therapeutic Index (TI), defined as the ratio of Hemolytic Concentration (HC50) to MIC.

e LL-37: Low hemolysis (HC50 > 80

g/mL), but high MIC (~30
g/mL). Tl
2.6.

¢ Maximin H2: Moderate hemolysis (HC50

40-60
g/mL), but very low MIC (2-4
g/mL). Tl

10 - 20.

Verdict: While Maximin H2 is more hemolytic on a molar basis than LL-37, its effective
therapeutic dose is so low that it provides a wider safety margin for therapeutic applications.

Experimental Protocols (Self-Validating Systems)

To reproduce these benchmarks, use the following standardized protocols. These are designed
with internal controls to ensure data integrity.

Protocol A: Determination of Minimum Inhibitory
Concentration (MIC)

Objective: Quantify the lowest concentration of Maximin H2 inhibiting visible growth.
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e Preparation:
o Dissolve Maximin H2 (purity >95%) in sterile deionized water to 1280

g/mL.

o Prepare Muller-Hinton Broth (MHB) cation-adjusted.
e Inoculum:
o Grow bacteria to mid-log phase (OD600 = 0.5).
o Dilute to
CFU/mL in MHB.
e Plate Setup (96-well):
o Rows A-H: Serial 2-fold dilution of peptide (64

g/mL down to 0.125
g/mL).

o Column 11 (Positive Control): Bacteria + Broth (No Peptide).
o Column 12 (Negative Control): Broth only (Sterility check).
 Incubation: 37°C for 18-24 hours.
 Validation:
o The assay is valid ONLY if Column 11 shows turbidity and Column 12 is clear.

o MIC is the lowest concentration well with zero visible turbidity.

Protocol B: Hemolysis Assay (Toxicity Check)

Objective: Assess membrane selectivity (Red Blood Cells vs. Bacteria).
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e Blood Prep: Wash fresh human erythrocytes (hRBCs) 3x with PBS (pH 7.4). Resuspend to
4% (VIv).

e Treatment:
o Mix 100

L RBC suspension with 100
L peptide solution (various concentrations).

o Control A (0% Lysis): PBS only.

o Control B (100% Lysis): 1% Triton X-100.
 Incubation: 1 hour at 37°C.
e Measurement:

o Centrifuge at 1000 x g for 5 mins.

o Transfer supernatant to a new plate.

o Measure Absorbance at 540 nm (Hemoglobin release).
 Calculation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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